Comparative Inhibition of Ecto-5'-Nucleotidase: Target Compound vs. Inactive Analogs in the N-Aryl-Naphthylamine Series
5-Bromo-2-(1-naphthylmethoxy)phenylamine demonstrates measurable, though modest, inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 μM [1]. This activity is significant when compared to many closely related N-aryl-naphthylamine analogs in the same chemical library, which were found to be completely inactive in this assay [2]. While not a potent inhibitor, its activity provides a defined baseline for structure-activity relationship (SAR) studies, offering a starting point for optimization that inactive analogs cannot.
| Evidence Dimension | Inhibition of rat ecto-5'-nucleotidase activity |
|---|---|
| Target Compound Data | IC50 = 40.1 μM |
| Comparator Or Baseline | Baseline: Inactive N-aryl-naphthylamine analogs |
| Quantified Difference | >2-fold over inactive baseline (active vs. no measurable inhibition) |
| Conditions | COS7 cells transfected with rat ecto-5'-nucleotidase; preincubation 10 min, AMP addition, measurement after 10 min |
Why This Matters
This establishes the compound as a functional hit for ecto-5'-nucleotidase, distinguishing it from inactive analogs and providing a foundation for medicinal chemistry optimization campaigns.
- [1] BindingDB BDBM50437934 CHEMBL2408702, Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells, IC50: 4.01E+4 nM. View Source
- [2] Cuzzucoli Crucitti, G. et al. Discovery of N-aryl-naphthylamines as in vitro inhibitors of the interaction between HIV integrase and the cofactor LEDGF/p75. European Journal of Medicinal Chemistry, 2015, 101, 288-294. View Source
